N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group and a methylsulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and methylsulfonyl chloride.
Formation of Intermediate: The 3-chloro-4-fluoroaniline is reacted with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.
Sulfonylation: The intermediate is then treated with methylsulfonyl chloride in the presence of a base like triethylamine to yield the final product, N2-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Material Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It is studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to target proteins, while the methylsulfonyl group can modulate its reactivity and solubility. The compound may inhibit or activate specific pathways, depending on its application.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)acetamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical and biological properties. The methylsulfonyl group further adds to its distinctiveness by affecting its solubility and reactivity.
Properties
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O3S/c1-17(15,16)13(5-9(12)14)6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWOOTPETHWKHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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